molecular formula C10H16ClN B2963731 3,5-Diethylaniline hydrochloride CAS No. 2309463-04-3

3,5-Diethylaniline hydrochloride

Cat. No. B2963731
CAS RN: 2309463-04-3
M. Wt: 185.7
InChI Key: LHXYYOSZNOUPHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diethylaniline hydrochloride is a chemical compound with the molecular formula C10H15N . It is a colorless liquid but commercial samples are often yellow . It is a precursor to several dyes and other commercial products .


Molecular Structure Analysis

The molecular weight of 3,5-Diethylaniline hydrochloride is 185.7 . The InChI code for this compound is 1S/C10H15N.ClH/c1-3-8-5-9 (4-2)7-10 (11)6-8;/h5-7H,3-4,11H2,1-2H3;1H .


Physical And Chemical Properties Analysis

3,5-Diethylaniline hydrochloride is a powder with a molecular weight of 185.7 . It is stored at room temperature . More specific physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

Catalysis

Finally, 3,5-Diethylaniline hydrochloride can be used as a ligand in catalysis. It can bind to metal centers to form catalysts that facilitate various chemical reactions, which is essential in industrial processes and synthetic chemistry.

Each of these applications leverages the unique chemical properties of 3,5-Diethylaniline hydrochloride , demonstrating its versatility and importance in scientific research. While the information provided here is based on the compound’s general characteristics and potential uses, specific details and current research applications might require access to the latest scientific literature and databases .

Safety and Hazards

3,5-Diethylaniline hydrochloride is classified as a hazardous substance . It is combustible and toxic if swallowed, in contact with skin, or if inhaled . It is also suspected of causing cancer . Safety precautions include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

3,5-Diethylaniline hydrochloride is a derivative of aniline, which is a type of arylamine . Arylamines are known to be very reactive towards electrophilic aromatic substitution . The primary targets of 3,5-Diethylaniline hydrochloride are likely to be similar to those of other arylamines, which include various enzymes and receptors in the body.

Mode of Action

Based on the known reactivity of arylamines, it can be inferred that 3,5-diethylaniline hydrochloride may interact with its targets through electrophilic aromatic substitution . This involves the compound donating an electron pair to an electrophile, leading to the formation of a new bond.

Biochemical Pathways

Arylamines like 3,5-diethylaniline hydrochloride are known to be involved in various biochemical reactions, including those involving enzymes and receptors . The compound’s interactions with these targets can lead to changes in the activity of these enzymes and receptors, potentially affecting various biochemical pathways.

properties

IUPAC Name

3,5-diethylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-3-8-5-9(4-2)7-10(11)6-8;/h5-7H,3-4,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXYYOSZNOUPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)N)CC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2309463-04-3
Record name 3,5-diethylaniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.